4-Undecyn-3-one
Description
The compound features an 11-carbon chain (undecyl) with a triple bond (alkyne) at position 4 and a ketone group at position 3. Its molecular formula is likely C₁₁H₁₈O, yielding a molecular weight of approximately 166.3 g/mol. However, the absence of direct data in the provided sources limits a detailed introduction .
Properties
CAS No. |
81113-02-2 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
undec-4-yn-3-one |
InChI |
InChI=1S/C11H18O/c1-3-5-6-7-8-9-10-11(12)4-2/h3-8H2,1-2H3 |
InChI Key |
ACWSFNKGFMESBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Undecyn-3-one can be synthesized through several methods. One common approach involves the alkylation of 1-hexyne with 1-bromo-3-chloropropane, followed by oxidation to form the ketone. The reaction typically requires a strong base such as sodium amide (NaNH₂) and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 4-undecyn-3-ol, which is derived from the corresponding alkyne. This process uses palladium on carbon (Pd/C) as a catalyst and hydrogen gas under controlled pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
4-Undecyn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The alkyne group can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium amide (NaNH₂) in liquid ammonia.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted alkynes depending on the nucleophile used.
Scientific Research Applications
4-Undecyn-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Undecyn-3-one involves its interaction with various molecular targets. The alkyne group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The ketone group can also participate in hydrogen bonding and other interactions that affect the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The evidence includes compounds with functional groups or chain lengths analogous to 4-Undecyn-3-one. Below is a comparative analysis based on molecular features, hazards, and applications.
Functional Group and Reactivity Comparison
Key Differences :
- This compound’s alkyne group enables unique reactions (e.g., Sonogashira coupling), unlike the nitroaryl enone or amine functionalities in the analogs.
- The α,β-unsaturated ketone in 4-(4-Nitrophenyl)but-3-en-2-one allows conjugation-driven reactivity, absent in this compound .
- 1-Aminoundecane’s amine group imparts basicity and surfactant behavior, contrasting with the neutral ketone-alkyne system .
Limitations of Available Data
The evidence lacks direct information on this compound, necessitating inferred comparisons. For authoritative data, tools like SciFinder or Reaxys are recommended to validate properties and hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
